Tetraglycerol
Overview
Description
Tetraglycerol, also known as polyglycerol-4, is a polyol compound with the chemical formula C12H26O9. It is a member of the polyglycerol family, which consists of multiple glycerol units linked together. This compound is a crystalline solid with a melting point of 178°C . It is widely used in various industries due to its unique chemical properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraglycerol can be synthesized through the polymerization of glycerol. The process involves the condensation of glycerol molecules, which can be catalyzed by acids such as sulfuric acid, triflic acid, or hydrochloric acid . The reaction is typically carried out at elevated temperatures and reduced pressure to facilitate the removal of water, which is a byproduct of the condensation reaction.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow process under microwave activation. This method involves the oligomerization of glycerol in the presence of a homogeneous catalyst such as potassium carbonate . The process parameters, including temperature, flow rate, and residence time, are carefully controlled to optimize the yield and purity of this compound.
Chemical Reactions Analysis
Types of Reactions
Tetraglycerol undergoes various chemical reactions, including:
Esterification: This compound can react with fatty acids to form polyglycerol esters, which are widely used as emulsifiers.
Substitution: This compound can undergo substitution reactions with different reagents to form derivatives with specific functional groups.
Common Reagents and Conditions
Major Products Formed
Esterification: The major products are polyglycerol esters, which have excellent emulsifying properties.
Oxidation: The oxidation products can vary widely, including aldehydes, ketones, and carboxylic acids.
Substitution: The substitution products depend on the reagents used and can include a wide range of functionalized polyglycerol derivatives.
Scientific Research Applications
Tetraglycerol has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of tetraglycerol and its derivatives depends on their specific applications. For example, in emulsification, this compound esters reduce the surface tension between oil and water phases, stabilizing the emulsion . In biological applications, this compound derivatives can interact with cell membranes and proteins, enhancing their stability and functionality . The molecular targets and pathways involved vary depending on the specific derivative and application.
Comparison with Similar Compounds
Tetraglycerol is part of the polyglycerol family, which includes compounds such as diglycerol, triglycerol, and pentaglycerol . Compared to these compounds, this compound has a higher degree of polymerization, which imparts unique properties such as higher viscosity and better emulsifying capabilities . Additionally, this compound has a higher water solubility and biocompatibility compared to polyethylene glycol (PEG), making it a promising alternative in various applications .
List of Similar Compounds
- Diglycerol
- Triglycerol
- Pentaglycerol
- Polyethylene glycol (PEG)
This compound stands out due to its unique combination of properties, making it a versatile compound with a wide range of applications.
Properties
IUPAC Name |
propane-1,2,3-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H8O3/c4*4-1-3(6)2-5/h4*3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKSTGLAIMQDRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56491-53-3 | |
Record name | Tetraglycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.051 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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